molecular formula C26H39N3O5 B13448786 1,1-Dimethylethyl (1S,9S)-9-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate CAS No. 106860-19-9

1,1-Dimethylethyl (1S,9S)-9-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate

Cat. No.: B13448786
CAS No.: 106860-19-9
M. Wt: 473.6 g/mol
InChI Key: CXTCFWSSABFAEA-FKBYEOEOSA-N
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Description

1,1-Dimethylethyl (1S,9S)-9-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate is a complex organic compound that belongs to the class of pyridazino[1,2-a][1,2]diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl (1S,9S)-9-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyridazino[1,2-a][1,2]diazepine core through cyclization reactions.
  • Introduction of the 1,1-dimethylethyl group via alkylation reactions.
  • Coupling of the ethoxycarbonyl-3-phenylpropyl moiety using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
  • Implementation of continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl (1S,9S)-9-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

  • Oxidation may yield carboxylic acids or ketones.
  • Reduction may produce alcohols or amines.
  • Substitution reactions may result in the formation of new alkyl or acyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl (1S,9S)-9-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,1-Dimethylethyl (1S,9S)-9-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate include other pyridazino[1,2-a][1,2]diazepines with different substituents. Examples include:

  • Compounds with different alkyl or aryl groups at the 1-position.
  • Derivatives with various functional groups at the 9-position.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical properties.

Properties

CAS No.

106860-19-9

Molecular Formula

C26H39N3O5

Molecular Weight

473.6 g/mol

IUPAC Name

tert-butyl (4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate

InChI

InChI=1S/C26H39N3O5/c1-5-33-24(31)21(16-15-19-11-7-6-8-12-19)27-20-13-9-17-28-18-10-14-22(29(28)23(20)30)25(32)34-26(2,3)4/h6-8,11-12,20-22,27H,5,9-10,13-18H2,1-4H3/t20-,21-,22-/m0/s1

InChI Key

CXTCFWSSABFAEA-FKBYEOEOSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)OC(C)(C)C

Origin of Product

United States

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